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Introduction

Infigratinib (BGJ398) is a potent and selective orally bioavailable inhibitor of the fibroblast
growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It has received
accelerated approval for the treatment of patients with previously treated, unresectable locally
advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2]
[3] The aberrant activation of FGFR signaling pathways is a known driver in various
malignancies.[4][5] Infigratinib exerts its therapeutic effect by binding to the ATP-binding pocket
of FGFRs, which blocks their kinase activity and inhibits downstream signaling pathways that
promote tumor cell growth and survival.[4][6]

The development of robust and reliable bioanalytical methods for the quantification of
infigratinib in biological matrices is crucial for supporting pharmacokinetic (PK),
pharmacodynamic (PD), and toxicokinetic (TK) studies throughout the drug development
process. This document provides detailed application notes and protocols for the bioanalysis of
infigratinib, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-
MS/MS), which is the most widely used technique for this purpose.

Infigratinib Signaling Pathway

Infigratinib targets the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Under
normal physiological conditions, the binding of a Fibroblast Growth Factor (FGF) ligand to an
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FGFR leads to receptor dimerization and autophosphorylation of the intracellular tyrosine
kinase domains. This phosphorylation event initiates a cascade of downstream signaling
pathways, including the RAS-Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-
kinase (P13K)-AKT, and Phospholipase Cy (PLCy) pathways, which are crucial for cell
proliferation, survival, and differentiation.[7][8][9] In certain cancers, genetic alterations such as
gene fusions, mutations, or amplifications can lead to constitutive activation of FGFR signaling,
driving tumorigenesis.[4] Infigratinib acts as an ATP-competitive inhibitor, preventing the
autophosphorylation of FGFR and thereby blocking the aberrant downstream signaling, leading
to an anti-tumor effect.[4][6]
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Infigratinib Inhibition of the FGFR Signaling Pathway.
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Bioanalytical Method Workflow

A typical workflow for the bioanalysis of infigratinib in a biological matrix such as plasma
involves sample collection, preparation, chromatographic separation, mass spectrometric
detection, and data analysis. The following diagram illustrates the key steps in this process.

Click to download full resolution via product page
General workflow for infigratinib bioanalysis.

Quantitative Data Summary

The following tables summarize the key parameters from various published LC-MS/MS
methods for the quantification of infigratinib in biological matrices.

Table 1: Chromatographic and Mass Spectrometric Conditions
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Method 1[6]

Method 2[3]

Parameter Method 3[5] Method 4[1] Method 5[9]
[7]1 [4][10]
Waters Waters
) Phenomenex
) Orosil C18 ACQUITY ACQUITY
Analytical SB-C18
(150x4.6 mm, UPLC BEH C18 column UPLC BEH
Column (250x4.6 mm,
3 pm) 5 um) C18 (50x2.1 C18 (50x2.1
m
H mm, 1.7 um) mm, 1.7 um)
Mobile Phase 0.1% Formic 0.1% Formic 0.1% Formic
A Acid in Water  Acid in Water Acid in Water
Mobile Phase o o Isocratic o
- Acetonitrile Acetonitrile ) Acetonitrile
B mobile phase
Composition - 80:20 (B:A) Gradient - Gradient
Flow Rate 0.8 mL/min 0.9 mL/min 0.3 mL/min - 0.3 mL/min
Internal o ) ] o .
Dasatinib Ledipasvir - Duvelisib Derazantinib
Standard (IS)
lonization N N N N N
ESI Positive ESI Positive ESI Positive ESI Positive ESI Positive
Mode
MRM
N 599.88 ->
Transition - - - -
313.10
(m/z)
IS MRM
" 468.96 ->
Transition - - - -
382.00
(m/z)

Table 2: Sample Preparation and Validation Parameters
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Method 1[6]

Method 2[3]

Parameter Method 3[5] Method 4[1] Method 5[9]
[7]1 [4][10]
) ] Human Human )
Biological Human Human Liver
) K2EDTA K2EDTA ) Rat Plasma
Matrix Plasma Microsomes
Plasma Plasma
) Liquid-Liquid Liquid-Liquid Protein
Extraction ) ) S
- Extraction Extraction - Precipitation
Method
(LLE) (LLE) (PPT)
Linearity 1-1640 0.2-200
- 5-500 ng/mL  2-600 ng/mL
Range ng/mL ng/mL
Correlation
0.9997 0.999 - > 0.9998 -
(r3)
LLOQ 1.0 ng/mL - 0.2 ng/mL 4.71 ng/mL 2 ng/mL
Mean 96.36—
- 69.7-100.8% - -
Recovery 98.14%
Intra-day
Precision - - <14.3% <7.3% -
(%CV)
Inter-day
Precision - - <10.0% <7.3% -
(%CV)
Intra-day
- - -9.8 10 4.0% <7.3% -
Accuracy (%)
Inter-day
- - -5.0t0 2.5% <7.3% -

Accuracy (%)

Experimental Protocols

The following are detailed protocols for the bioanalysis of infigratinib based on published
methods.
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Protocol 1: Infigratinib Analysis in Human Plasma using
Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies described for the quantification of infigratinib in
human plasma.[3][4][5][10]

1. Materials and Reagents

« Infigratinib reference standard

« Internal Standard (IS) (e.g., Ledipasvir)

e Human K2EDTA plasma

o Acetonitrile (HPLC grade)

e Formic acid (analytical grade)

e Methanol (HPLC grade)

o Ultrapure water

o Extraction solvent (e.g., Methyl tert-butyl ether)
2. Stock and Working Solutions Preparation

e Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of infigratinib and dissolve in 10
mL of methanol.

e |S Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal
standard in methanol.

e Working Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of
acetonitrile and water to prepare calibration standards and quality control (QC) samples at
various concentrations.

3. Sample Preparation (LLE)

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8610935/
https://go.drugbank.com/drugs/DB11886
https://www.nbinno.com/article/active-pharmaceutical-ingredients-apis/understanding-infigratinib-fgfr-inhibition-cancer-therapy
https://pmc.ncbi.nlm.nih.gov/articles/PMC8415122/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Pipette 100 pL of plasma sample (calibration standard, QC, or unknown) into a clean
microcentrifuge tube.

Add 20 pL of the IS working solution and vortex briefly.

Add 1 mL of the extraction solvent.

Vortex for 10 minutes to ensure thorough mixing.

Centrifuge at 13,000 g for 10 minutes at 4°C.

Carefully transfer the upper organic layer to a new tube.

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 100 pL of the mobile phase.

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

. LC-MS/MS Conditions

LC System: Waters ACQUITY UPLC I-CLASS system or equivalent.[5]

Analytical Column: Phenomenex SB-C18 (250 x 4.6 mm, 5 um) or equivalent.[3][4][10]

Column Temperature: 40°C.[5]

Mobile Phase:

o A:0.1% v/v formic acid in water

o B: Acetonitrile

Gradient/Isocratic: Isocratic with 80% B or a suitable gradient.[3][4][10]

Flow Rate: 0.9 mL/min.[3][4][10]

Injection Volume: 3-10 pL.
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o Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.[5]
« lonization: Electrospray lonization (ESI), Positive mode.

o Detection: Multiple Reaction Monitoring (MRM). Monitor appropriate precursor to product ion
transitions for infigratinib and the 1S.

Protocol 2: Infigratinib Analysis in Rat Plasma using
Protein Precipitation (PPT)

This protocol is based on a validated method for quantifying infigratinib in rat plasma.[9]
1. Materials and Reagents

« Infigratinib reference standard

 Internal Standard (IS) (e.g., Derazantinib)

e Rat plasma

» Acetonitrile (HPLC grade) with 0.1% formic acid

¢ Methanol (HPLC grade)

o Ultrapure water

2. Stock and Working Solutions Preparation

e Prepare stock and working solutions as described in Protocol 1.

3. Sample Preparation (PPT)

o Pipette 100 pL of rat plasma sample into a microcentrifuge tube.

e Add 20 pL of the IS working solution.

e Add 300 pL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

e \ortex for 1 minute.
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Centrifuge at 13,000 g for 10 minutes at 4°C.

Transfer 100 pL of the supernatant to an autosampler vial for LC-MS/MS analysis.
. LC-MS/MS Conditions

LC System: UPLC system.

Analytical Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 pum).[9]

Column Temperature: Ambient.

Mobile Phase:

o A: 0.1% formic acid in water

o B: Acetonitrile

Gradient Elution:

0-0.5 min: 10% B

[¢]

0.5-1.0 min: 10% to 90% B

o

1.0-1.4 min: 90% B

[e]

1.4-1.5 min: 90% to 10% B

(¢]

[¢]

1.5-2.0 min: 10% B (re-equilibration)

Flow Rate: 0.30 mL/min.[9]

Injection Volume: 3.0 pL.[9]

Mass Spectrometer: Triple quadrupole mass spectrometer.
lonization: ESI, Positive mode.

MRM Transitions:
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o Infigratinib: m/z 599.88 -~ 313.10

o Derazantinib (IS): m/z 468.96 — 382.00

Conclusion

The LC-MS/MS methods described provide a robust and sensitive approach for the
guantification of infigratinib in various biological matrices. The choice of sample preparation
technique (LLE or PPT) and specific chromatographic conditions may be optimized based on
the specific requirements of the study, such as the desired sensitivity and the nature of the
biological matrix. Adherence to regulatory guidelines for bioanalytical method validation is
essential to ensure the reliability and integrity of the data generated in support of drug
development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Method Development for the Bioanalysis of Infigratinib:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377363#method-development-for-infigratinib-
bioanalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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